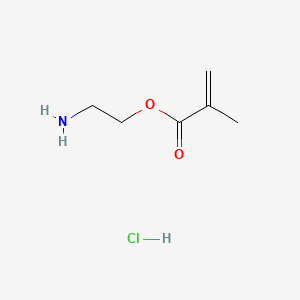

3,5-Dimethylbenzaldehyde

Overview

Description

Synthesis Analysis

3,5-Dimethylbenzaldehyde has been synthesized through several methods, including the carbonylation of mixed xylene and CO as raw materials under the catalysis of powdery and anhydrous AlCl3. This process involves the intermediate product of carbonylation, δ-complex, which is prone to structural rearrangement, leading to a high yield of ≥98.0% under optimal conditions (Wu Yu-long, 2008).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be understood through crystallography. For instance, the crystals of methyl 3,5-dimethylbenzoate demonstrate the arrangement of C—H⋯O=C bonded molecules into layers, showcasing the complexity and interactions within the molecular structure (Ben Ebersbach et al., 2022).

Scientific Research Applications

Synthesis Methods

3,5-Dimethylbenzaldehyde has been synthesized using various methods. Wu Yu-long (2008) described a synthesis from mixed xylene and CO, achieving a yield of over 98% (Wu Yu-long, 2008). Similarly, Wang Wei-guo (2007) reported a carbonylating synthesis method using o-xylene and CO, under certain conditions, leading to similar high yields (Wang Wei-guo, 2007).

Spectroscopic Studies

The microwave spectra of this compound have been recorded and analyzed by Tudorie et al. (2013). This research provides valuable data for the understanding of the molecular structure and behavior of this compound (Tudorie et al., 2013).

Photochemical Properties

The UV absorption cross-sections of this compound have been studied by El Dib et al. (2008), indicating its potential significance in atmospheric chemistry, particularly in relation to its photolysis in the troposphere (El Dib et al., 2008).

Catalytic Oxidation

A study by Boldron et al. (2005) on the catalytic oxidation of aromatic methyl groups highlights the importance of this compound as an intermediate in the synthesis of certain pharmaceuticals and perfumes (Boldron et al., 2005).

Vibrational Spectroscopy

The structure of this compound has been investigated using vibrational spectroscopy by Sundaraganesan et al. (2007). This provides insights into the physical characteristics of the compound and its possible interactions (Sundaraganesan et al., 2007).

Safety and Hazards

3,5-Dimethylbenzaldehyde is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

Mechanism of Action

Target of Action

3,5-Dimethylbenzaldehyde is a simple aromatic aldehyde with broad-spectrum antimicrobial activity . It has been found to inhibit a range of microorganisms, including Bacillus subtilis, Pseudomonas albicans, Escherichia coli, and Pseudomonas aeruginosa . These organisms are the primary targets of this compound.

properties

IUPAC Name |

3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEFMISJJNGCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206484 | |

| Record name | Benzaldehyde, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3,5-Dimethylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5779-95-3 | |

| Record name | Benzaldehyde, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5779-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to produce 3,5-dimethylbenzaldehyde?

A1: this compound can be synthesized through various methods. One approach involves the carbonylation of mixed xylene using anhydrous aluminum chloride (AlCl3) as a catalyst. [, , , ] This method leverages the structural rearrangement propensity of the intermediate π-complex formed during carbonylation. Another route utilizes the oxidation of mesitylene. [, ]

Q2: What is the role of this compound in the oxidation of mesitylene?

A2: Research shows that during the cobalt(II) and bromine salt-catalyzed oxidation of mesitylene to aromatic acids, this compound emerges as a key intermediate. [] Its presence, reaching approximately 26 mole% in the reaction mixture, is indicated by an inflection point in oxygen absorption curves. This suggests a rapid oxidation of this compound under the reaction conditions (90°C in acetic acid). The oxidation rate of this compound is significantly influenced by the presence of mesitylene and organic bromides generated during the oxidation process. []

Q3: How reactive is this compound with hydroxyl radicals in the gas phase?

A4: Studies have investigated the gas-phase reaction kinetics of this compound with hydroxyl (OH) radicals at 295 ± 2K and atmospheric pressure. [] Utilizing a relative rate technique within an atmospheric simulation chamber and employing gas chromatography for analysis, researchers determined the rate coefficient to be (28.2 ± 2.5) × 10-12 cm3 molecule-1 s-1. [] This indicates that this compound exhibits significant reactivity with OH radicals, highlighting its potential role in atmospheric chemistry.

Q4: Does the position of the methyl substituents on the aromatic ring influence the reactivity of dimethylbenzaldehydes with OH radicals?

A5: Research suggests that the position of the methyl (CH3) substituent on the aromatic ring doesn't significantly influence the OH radical reaction rate coefficients for dimethylbenzaldehydes. [] This observation suggests that the reactivity is primarily governed by the presence of the dimethylbenzaldehyde functional group rather than the specific isomeric structure.

Q5: What are the atmospheric implications of the reactivity of dimethylbenzaldehydes with OH radicals?

A6: The significant reactivity of dimethylbenzaldehydes, including this compound, with OH radicals suggests that these compounds can undergo atmospheric degradation via reaction with OH. [] This reaction pathway contributes to their atmospheric removal and can influence their overall atmospheric lifetime.

Q6: Has this compound been used in the total synthesis of natural products?

A7: Yes, this compound served as a starting material in the first reported total synthesis of coprinol. [] This synthesis involved several key steps, including dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group from a chloroacetyl group, highlighting the versatility of this compound in synthetic chemistry.

Q7: Can this compound be used to synthesize novel compounds?

A8: Yes, researchers have explored the use of this compound in synthesizing imino derivatives of benzo[a]phenoxazinone dyes. [] These derivatives, characterized using various spectroscopic techniques (UV-visible, FT-IR, 1H-NMR) and elemental analysis, demonstrated moderate to good fastness properties on cotton fibers, suggesting their potential application as dyes.

Q8: Is this compound a natural product?

A9: Yes, this compound is a natural product. It has been identified as one of the polyketides produced by the nonreducing polyketide synthase (NR-PKS) enzyme DtbA from Aspergillus niger. []

Q9: Can the biosynthesis of this compound be engineered?

A10: Research suggests that modifying the DtbA enzyme can alter the structure of the produced polyketides. [] By swapping the R domain of DtbA with the AusA (austinol biosynthesis) or ANID_06448 TE domain, researchers engineered DtbAΔR+TE chimeric PKSs. These engineered enzymes produced metabolites where carboxylic acids replaced the corresponding aldehydes, demonstrating the potential for manipulating biosynthetic pathways to generate novel compounds.

Q10: Can this compound be used as a substrate in C-H activation reactions?

A11: Studies have shown that the pincer iridium(III) complex, (Phebox)Ir(OAc)2OH2 (Phebox = 3,5-dimethylphenyl-2,6-bis(oxazolinyl)), can selectively activate the benzylic C–H bond of mesitylene, leading to the formation of an isolable iridium mesityl complex. [] This complex can then be used to catalyze H/D exchange reactions with deuterated solvents or C-H oxidation reactions using oxidants like Ag2O, demonstrating the potential of this compound derivatives in organometallic catalysis.

Q11: Can copper be used to catalyze the selective oxidation of mesitylene to this compound?

A12: Inspired by copper-containing enzymes like vanillyl alcohol oxidase and laccase, researchers investigated a bioinspired Cu/neocuproine system for the selective para-formylation of mesitol to this compound. [] This approach highlights the potential of developing sustainable and selective catalytic oxidation methods mimicking biological systems.

Q12: What is the UV absorption spectrum of this compound?

A13: The ultraviolet (UV) absorption cross-sections of this compound have been measured in the 240-320 nm wavelength range at temperatures ranging from 318-363 K. [] The absorption spectrum reveals a maximum absorption around 290 nm, indicating its potential for photochemical reactions in the troposphere.

Q13: What is the estimated tropospheric photolysis lifetime of this compound?

A14: Based on the measured UV absorption cross-sections, the estimated tropospheric photolysis lifetime of this compound suggests that photolysis could be a significant removal process for this compound in the atmosphere. []

Q14: Can this compound act as a chemical signal in biological systems?

A15: Research indicates that this compound, among other volatile organic compounds, is released by Listeria bacteria and can act as a chemical cue for Euglena protozoa. [] This finding highlights the role of this compound in interspecies communication and its potential ecological implications.

Q15: What are the potential applications of understanding the chemotactic response of Euglena to this compound?

A16: Further research into the chemotactic response of Euglena to this compound and other chemical cues released by bacteria could provide insights into predator-prey relationships in microbial communities. [] This knowledge could potentially be applied in developing novel strategies for controlling bacterial populations or understanding microbial interactions in complex environments.

Q16: How does the presence of this compound affect the oviposition behavior of Anopheles gambiae mosquitoes?

A17: Research on mosquito oviposition behavior reveals that this compound is among the compounds identified in volatiles emanating from Culex quinquefasciatus larvae. [] These volatiles, including this compound, have been shown to deter gravid Anopheles gambiae females from laying eggs in the same breeding sites, indicating its potential role as an interspecific chemical signal influencing mosquito oviposition behavior. This knowledge could be valuable in developing novel mosquito control strategies that disrupt oviposition site selection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)

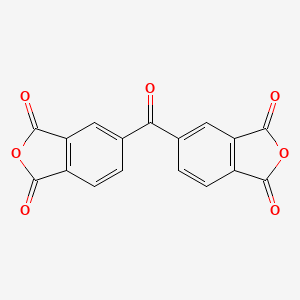

![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)